1-[(naphthalen-2-yl)methyl]-1h-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-4-14-9-12(5-6-13(14)3-1)10-16-8-7-15-11-16/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUNLYGEACGPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243548 | |
| Record name | 1H-Imidazole, 1-(2-naphthalenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
98318-77-5 | |
| Record name | 1H-Imidazole, 1-(2-naphthalenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098318775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole, 1-(2-naphthalenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(naphthalen-2-yl)methyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Synthesis of 1 Naphthalen 2 Yl Methyl 1h Imidazole Derivatives
General Strategies for Imidazole (B134444) Core Construction
The construction of the imidazole ring is a foundational step in organic synthesis, with numerous methods developed to achieve this goal efficiently. These strategies range from classic condensation reactions to modern, energy-efficient techniques.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. bohrium.comresearchgate.net This approach aligns with the principles of green chemistry by reducing the number of reaction steps, minimizing waste, and saving time and resources. bohrium.com For imidazole synthesis, MCRs typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849) (often ammonium (B1175870) acetate). rsc.org This one-pot synthesis avoids the isolation of intermediates, leading to high atom economy and streamlined product generation. bohrium.com The versatility of MCRs allows for the creation of a diverse library of substituted imidazoles by simply varying the starting components. researchgate.netrsc.org
Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|---|---|
| 1,2-Diketone (e.g., Benzil) | Aldehyde | Amine | Ammonium Acetate | HBF₄–SiO₂ | 1,2,4,5-Tetrasubstituted Imidazole | rsc.org |
| 1,2-Diketone | Aldehyde | Ammonium Acetate | - | Catalytic Acid/Base | 2,4,5-Trisubstituted Imidazole | rsc.org |
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. derpharmachemica.com Compared to conventional heating methods, microwave irradiation offers significant advantages, including dramatically reduced reaction times, higher product yields, and often, cleaner reactions with fewer by-products. niscpr.res.innih.gov This technique is particularly effective for the synthesis of heterocyclic compounds like imidazoles. derpharmachemica.comresearchgate.net In many reported procedures, microwave-assisted synthesis of imidazoles can be completed in minutes, whereas conventional methods might require several hours. niscpr.res.in The efficiency of microwave heating often allows for solvent-free reactions, further enhancing the environmental friendliness of the synthetic protocol. niscpr.res.in
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis of Aryl Imidazoles
| Method | Reaction Time | Yield | Conditions | Reference(s) |
|---|---|---|---|---|
| Microwave-Assisted | 12–16 minutes | High | Solvent-free, Silica gel support | niscpr.res.in |
Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient alternative to traditional synthetic methods. researchgate.netnih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. researchgate.net Ultrasound-assisted synthesis (UAS) of imidazoles has been shown to reduce reaction times from hours to minutes and improve yields. jaihindcollege.comnih.gov This method is valued for its energy efficiency, simpler work-up procedures, and its ability to produce high-purity products, making it a viable and sustainable alternative to conventional heating. researchgate.netjaihindcollege.com
Table 3: Catalysts Used in Ultrasonic-Assisted Synthesis of Trisubstituted Imidazoles
| Catalyst | Key Advantages | Reference(s) |
|---|---|---|
| Graphene Oxide (GO) | Large surface area, efficient support catalyst | jaihindcollege.com |
| CoFe₂O₄@SiO₂ Nanocomposite | Eco-effective, reusable nanocatalyst | researchgate.net |
Transition metal catalysis offers precise and powerful methods for both constructing the imidazole ring and for its subsequent functionalization. Catalysts based on metals like nickel and copper have been successfully employed for C-H arylation and alkenylation of the imidazole core. nih.govresearchgate.net These methods allow for the direct formation of carbon-carbon bonds at specific positions on the ring (typically C2) without the need for pre-functionalized starting materials, such as halogenated or organometallic imidazoles. nih.gov Copper-catalyzed N-arylation reactions are also a cornerstone for synthesizing N-aryl imidazoles, using aryl halides or arylboronic acids as coupling partners. organic-chemistry.orgacs.org These techniques provide access to a wide range of complex imidazole derivatives that would be difficult to synthesize through other means.
Several named reactions remain fundamental to the synthesis of the imidazole core.
The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction first reported in the 19th century. wikipedia.orgscribd.com It involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia. wikipedia.orgirjmets.com A modification of this method, where a primary amine replaces one equivalent of ammonia, is widely used to produce N-substituted imidazoles. wikipedia.org Despite its age, this reaction is still used commercially for the production of various C-substituted imidazoles. derpharmachemica.comwikipedia.org
The Van Leusen imidazole synthesis is a versatile method for preparing 1,5-disubstituted or 1,4,5-trisubstituted imidazoles. organic-chemistry.orgtsijournals.com The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with an aldimine in a [3+2] cycloaddition. tsijournals.comnih.gov The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine, making it a three-component reaction (vL-3CR). organic-chemistry.orgtandfonline.com This reaction is highly valued for its reliability and its applicability to the synthesis of complex, biologically active molecules. tsijournals.comnih.gov
Synthesis of Naphthalene-Containing Imidazole Derivatives
The synthesis of the specific target compound, 1-[(naphthalen-2-yl)methyl]-1H-imidazole , and its derivatives is most commonly achieved through the N-alkylation of a pre-formed imidazole ring. This method is a direct and efficient route for attaching the (naphthalen-2-yl)methyl group to the N1 position of imidazole.
The reaction involves treating imidazole with a suitable naphthalenic alkylating agent, such as 2-(bromomethyl)naphthalene (B188764) or 2-(chloromethyl)naphthalene. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The choice of solvent, base, and temperature can influence the reaction's efficiency and yield. This synthetic approach is a specific case of the broader class of N-alkylation reactions of imidazoles, which are fundamental for producing diverse imidazolium (B1220033) salts and N-substituted imidazole derivatives. researchgate.netotago.ac.nznih.gov
A representative procedure involves reacting imidazole with 2-(bromomethyl)naphthalene in a polar aprotic solvent like acetonitrile (B52724) or DMF. nih.gov
Table 4: Representative Synthesis of Naphthalene-Containing Imidazolium Salts
| Imidazole Reactant | Naphthalene (B1677914) Reactant | Solvent | Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 1-Benzylimidazole (B160759) | 2-(Bromomethyl)naphthalene | Acetonitrile | Reflux | 1-Benzyl-3-((naphthalen-2-yl)methyl)-1H-imidazol-3-ium bromide | 55% | nih.gov |
Established Synthetic Pathways for this compound and Structural Analogs
The most established and direct method for the synthesis of this compound is the N-alkylation of imidazole. This reaction follows a standard nucleophilic substitution mechanism, where the nucleophilic nitrogen atom of the imidazole ring attacks an electrophilic carbon on the naphthalene-containing substrate.
The typical procedure involves the reaction of imidazole with a naphthalen-2-ylmethyl halide, such as 2-(bromomethyl)naphthalene or 2-(chloromethyl)naphthalene, in a suitable polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF). nih.govgoogle.com The presence of a base, such as potassium carbonate or sodium hydride, is often required to deprotonate the imidazole, thereby increasing its nucleophilicity and facilitating the reaction. The general scheme for this synthesis is depicted below:
Figure 1: General synthetic scheme for N-alkylation of imidazole.
This versatile method allows for the synthesis of a wide array of structural analogs by modifying either the imidazole or the naphthalene starting material. For instance, substituted imidazoles (e.g., 2-methylimidazole) can be used to introduce substituents on the heterocyclic ring. nih.gov Similarly, derivatives of 2-(bromomethyl)naphthalene can be employed to produce analogs with different substitution patterns on the naphthalene core. Research has documented the synthesis of related structures, such as reacting 2-(bromomethyl)naphthalene with other imidazole-containing compounds like di(imidazole-1-yl)methane or 1-benzylimidazole to form more complex imidazolium salts. nih.govnih.gov
Development of Novel Naphthalene-Heterocycle Hybrid Compounds
The development of hybrid molecules, which combine two or more distinct pharmacophores into a single entity, is a prominent strategy in medicinal chemistry. This approach aims to create compounds with enhanced or novel biological activities. The combination of a naphthalene ring system with a heterocyclic core like imidazole is a well-explored area of research. researchgate.net Naphthalene derivatives are known for a wide range of biological effects, while the imidazole ring is a key component of many biologically active molecules, including the amino acid histidine.
Researchers have synthesized novel hybrids incorporating naphthalene and other heterocycles such as benzimidazole (B57391), oxadiazole, and pyrazole (B372694). researchgate.net For example, a series of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)- nih.govgoogle.comnih.govoxadiazol-2-ylmethyl]-1H-benzimidazoles were synthesized and evaluated for their anticancer properties. The rationale behind these designs is that the planar naphthalene moiety can facilitate intercalation with biological macromolecules, while the heterocyclic portion can engage in specific hydrogen bonding and other interactions, potentially leading to potent and selective biological activity.
Green Chemistry Protocols and Sustainable Synthesis Optimization in Imidazole Chemistry
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazoles to reduce environmental impact. These protocols focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Several sustainable methods have been developed for imidazole synthesis, which can be adapted for the preparation of this compound and its derivatives.
Key green chemistry approaches include:
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating methods. This technique has been successfully used for the one-pot, multi-component synthesis of tetrasubstituted imidazoles.
Solvent-free reactions: Conducting reactions without a solvent (neat conditions) reduces waste and eliminates the environmental and health hazards associated with volatile organic compounds. One-pot, solvent-free procedures for synthesizing imidazole derivatives have been developed, often involving simply heating the mixture of reactants.
Use of reusable catalysts: The development of solid-supported or reusable catalysts, such as zeolites or potassium hydroxide (B78521) impregnated on alumina, offers a more sustainable alternative to stoichiometric reagents. ciac.jl.cn These catalysts can be easily recovered and reused, minimizing waste and cost.
These green protocols provide environmentally benign alternatives to classical synthetic methods, contributing to the sustainable production of valuable imidazole compounds.
Chemical Characterization Techniques for Synthesized Derivatives
Following synthesis, the unambiguous identification and structural confirmation of this compound and its derivatives are paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for elucidating the structure of organic molecules. For this compound, the 1H NMR spectrum would show characteristic signals for the protons on the naphthalene ring (typically in the δ 7.4-8.0 ppm region), the methylene (B1212753) bridge protons (a singlet around δ 5.4-5.6 ppm), and the imidazole ring protons (distinct signals for H2, H4, and H5, often between δ 6.9-7.7 ppm). nih.gov 13C NMR provides complementary information on the carbon skeleton.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the target compound would display characteristic absorption bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the methylene group (around 2850-2960 cm⁻¹), and C=C and C=N stretching vibrations from the aromatic and imidazole rings (typically in the 1450-1650 cm⁻¹ region).
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and elemental composition of a compound. In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular formula, C₁₄H₁₂N₂. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com
The table below summarizes representative spectroscopic data for compounds structurally related to this compound.
| Technique | Compound Structure | Observed Data |
| 1H-NMR | 2-(naphthalen-1-ylmethyl)-1H-benzimidazole | δ ppm: 4.62 (s, 2H, CH₂), 7.06–8.19 (m, 11H, aromatic), 12.37 (s, 1H, NH) |
| IR (KBr) | 2-(naphthalen-1-ylmethyl)-1H-benzimidazole | cm⁻¹: 1528 (C=N), 3302 (N-H) |
| Mass Spec (EI) | 2-(naphthalen-1-ylmethyl)-1H-benzimidazole | m/z: 274 (M⁺) |
| 13C-NMR | 1-Benzyl-3-((1-methoxynaphthalen-2-yl)methyl)-1H-imidazol-3-ium bromide nih.gov | δ ppm: 47.72 (CH₂), 51.97 (CH₂), 122.10-136.47 (Aromatic C), 154.48 (Naphthalene C-O) |
X-ray Crystallography for Molecular Structure Elucidation
For compounds containing planar aromatic systems like naphthalene and imidazole, X-ray crystallography is particularly valuable for studying intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net These interactions govern how molecules pack in the crystal lattice and can influence the material's physical properties. Studies on analogous structures, such as 1-(1-naphthylmethyl)imidazolium chloride, have detailed how π-π stacking interactions between naphthalene rings and hydrogen bonds involving the imidazole ring contribute to the formation of complex supramolecular layers. researchgate.net Crystallographic data for related naphthalene-triazole compounds have shown the near-planar geometry of the naphthalene system and have quantified the dihedral angles between the different ring systems within the molecule.
Sophisticated Computational and Theoretical Investigations of 1 Naphthalen 2 Yl Methyl 1h Imidazole
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation serve as a computational microscope, allowing researchers to visualize and understand the complex dynamics of molecules. For compounds like 1-[(naphthalen-2-yl)methyl]-1H-imidazole, these techniques are indispensable for predicting how the molecule will bind to a protein, how it behaves in a biological environment, and the quantum mechanical forces that define its reactivity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.ua It is routinely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential drug candidates. In the context of naphthalene-imidazole derivatives, docking studies elucidate how the molecule fits into the binding site of a target protein, the specific interactions it forms, and its binding affinity.
Research on related imidazole (B134444) and naphthalene-containing compounds has demonstrated their potential to interact with various biological targets. For instance, docking studies on N-substituted imidazole-phenothiazine hybrids identified key anticancer target proteins, including Epidermal Growth Factor Receptors (EGFR), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), and Poly (ADP-ribose) polymerase-2 (PARP-2). nih.gov These studies revealed specific hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites, such as ASP831, and calculated binding energies to quantify the affinity. nih.gov For example, N-IPTZ(a-c) hybrids showed binding energies of -7.23, -6.11, and -5.93 kcal/mol with EGFR. nih.gov
Similarly, studies on other imidazole derivatives have identified potent antimicrobial activity, with molecular docking revealing interactions with microbial enzymes. The insights from these studies on analogous structures are critical for predicting the potential targets and interaction profiles of this compound. The naphthalene (B1677914) moiety typically engages in π-π stacking or hydrophobic interactions, while the imidazole ring can act as a hydrogen bond donor or acceptor, crucial interactions that determine binding specificity and affinity.
Table 1: Example Molecular Docking Targets and Interactions for Imidazole Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |
|---|---|---|---|---|
| Imidazole-Phenothiazine Hybrids | EGFR | ASP831, LYS721, MET769 | -5.93 to -7.23 nih.gov | Anticancer nih.gov |
| Substituted Imidazoles | CLK1 | - | - | Anticancer, Antimicrobial iosrjournals.org |
This table is illustrative and based on data from related imidazole and naphthalene-containing compounds.
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational changes of both the ligand and the target protein upon binding. nih.gov This technique is essential for assessing the stability of the docked complex and understanding the system's evolution.
For a molecule like this compound, MD simulations can reveal the flexibility of the methyl-imidazole linker and the preferred orientation of the naphthalene ring within a binding pocket. Simulations, often run for nanoseconds, are used to evaluate the binding stability of ligand-protein complexes. researchgate.net For example, a 100 ns MD simulation was used to study the stability of a complex between an N-substituted imidazole-phenothiazine hybrid and the EGFR protein. nih.gov Analysis of the MD trajectories, using metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can confirm the stability of the ligand in the binding site and identify flexible regions of the protein. researchgate.net
These simulations are crucial for refining the initial docking poses and for calculating more accurate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.netdntb.gov.ua
For the most accurate understanding of electronic structure, reactivity, and binding energies, quantum mechanical (QM) calculations are employed. usc.edu Methods like Density Functional Theory (DFT) are used to optimize the geometry of molecules like this compound and to calculate a wide range of electronic properties. nih.govresearchgate.net
DFT studies on related naphthalene-imidazole hybrids have been used to determine the energies of frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potentials (MEP), and other quantum chemical descriptors. nih.govnih.gov The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's chemical reactivity and stability. nih.gov For the related compound 1,2-dimethyl-3-((6-(octyloxy)naphthalen-2-yl)methyl)-1H-imidazol-3-ium chloride, DFT calculations were used to explain experimentally observed dipole moment data. nih.govresearchgate.net
To study enzymatic reactions or binding events where electronic effects like charge transfer and polarization are critical, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are the tool of choice. usc.edu In this approach, the reactive center (e.g., the ligand and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. lsbu.ac.uk This allows for the accurate calculation of reaction barriers and binding energies in a way that captures both the quantum nature of the chemical event and the influence of the larger protein environment. usc.edu
Table 2: Quantum Chemical Properties Calculated for Naphthalene-Imidazole Analogs
| Property | Method | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311G(d,p)) nih.gov | Provides the lowest energy conformation of the molecule. |
| HOMO-LUMO Energies | DFT nih.gov | Relates to chemical reactivity and electronic transitions. |
| Molecular Electrostatic Potential (MEP) | DFT nih.gov | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, guiding medicinal chemistry efforts toward more promising candidates. nih.gov
QSAR models have been successfully developed for various series of imidazole derivatives to predict activities ranging from anticancer to antimicrobial. iosrjournals.orgjmchemsci.comnih.gov These models are built using a "training set" of compounds with known biological activities. nih.gov A mathematical equation is then generated that correlates the activities with calculated molecular descriptors.
For a series of 192 imidazole-containing farnesyltransferase inhibitors, QSAR models were created using both linear (Multiple Linear Regression, MLR) and non-linear (Artificial Neural Networks, ANN; Support Vector Machines, SVM) methods. nih.gov The validity and predictive power of these models are rigorously assessed through internal and external validation techniques. jmchemsci.comnih.gov For instance, a QSAR model for 5-oxo-imidazoline derivatives against the MCF-7 breast cancer cell line yielded a squared correlation coefficient (R²) of 0.7499, indicating a good correlation between the descriptors and the antiproliferative activity. jmchemsci.com Such models provide a framework for predicting the biological activity of novel naphthalene-imidazole compounds based on their structural features.
The success of a QSAR model depends heavily on the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. For naphthalene-imidazole structures, relevant descriptors can be categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as HOMO/LUMO energies, dipole moment, and partial charges on atoms. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, volume, surface area, and ovality. nih.govnih.gov The volume and shape of imidazole-containing inhibitors have been shown to be important for their activity. nih.gov
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability. The most common descriptor is the partition coefficient (LogP or ClogP). iosrjournals.orgresearchgate.net
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. The Balaban index (J) is one such descriptor found to be significant in QSAR studies of imidazole derivatives. researchgate.net
In QSAR studies of various imidazole derivatives, descriptors related to lipophilicity (ClogP), steric properties (Molar Refractivity, MR), and electronic properties have been identified as critical for biological activity. iosrjournals.org For a series of imidazole antagonists, parameters like density (D), surface tension (St), and index of refraction (Ior) were also found to be significantly correlated with activity. researchgate.net The selection of these descriptors provides a quantitative basis to understand how modifications to the naphthalene or imidazole moieties of this compound would likely impact its biological function.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,2-dimethyl-3-((6-(octyloxy)naphthalen-2-yl)methyl)-1H-imidazol-3-ium chloride |
| N-substituted imidazole-phenothiazine (N-IPTZ) hybrids |
In Silico High-Throughput Screening and De Novo Ligand Design Principles
In the initial stages of drug discovery, computational screening methods are essential for identifying promising candidates from vast chemical libraries. mdpi.com For a molecule like this compound, these principles guide the evaluation of its potential and the design of novel, optimized derivatives.
In Silico High-Throughput Screening (HTS) involves the virtual screening of large libraries of compounds against a specific biological target. nih.gov This process is significantly faster and more cost-effective than experimental HTS. nih.gov For this compound, a typical HTS workflow would involve docking the molecule into the active site of a target protein, such as fungal CYP51. nih.govnih.gov The screening process evaluates how well the compound fits within the binding pocket and predicts its binding energy. jchr.org Compounds with favorable docking scores are prioritized for further investigation. frontiersin.org This methodology allows for the rapid assessment of large virtual libraries, identifying molecules with the highest probability of being active. nih.gov
De Novo Ligand Design is a computational strategy that builds novel molecular structures from the ground up, piece by piece, within the constraints of a target's binding site. springernature.comnih.gov This approach is not limited by existing chemical libraries and can generate unique molecular scaffolds. mdpi.com Starting with a fragment or a core structure like the imidazole-naphthalene scaffold, algorithms can "grow" new functional groups or linkers that optimize interactions with the target protein. semanticscholar.org For instance, modifications could be suggested to the naphthalene ring or the methyl linker of this compound to enhance binding affinity or selectivity for a specific enzyme. mdpi.com This technique is particularly useful for creating highly potent and specific inhibitors. nih.gov
| Design Principle | Application to this compound | Desired Outcome |
| Structure-Based Virtual Screening | Docking against a library of known antifungal targets (e.g., CYP51, kinase inhibitors). dergipark.org.tr | Identification of primary biological targets and initial hit compounds. nih.gov |
| Pharmacophore Modeling | Using the imidazole and naphthalene moieties as key features to search for compounds with similar 3D arrangements of chemical features. | Discovery of structurally diverse compounds with potentially similar biological activity. |
| Fragment-Based Growth (De Novo) | Using the imidazole ring as a starting fragment and computationally adding substituents to the naphthalene ring to improve interactions within a target's active site. springernature.com | Generation of novel derivatives with enhanced potency and optimized pharmacokinetic properties. |
| Scaffold Hopping (De Novo) | Replacing the naphthalene group with other aromatic systems while keeping the imidazole core to explore new chemical space. | Discovery of novel scaffolds with improved properties, such as reduced toxicity or better synthetic accessibility. |
Computational Prediction of Molecular Interactions and Binding Affinities
Once a potential target is identified, the next step is to perform a more detailed computational analysis of the molecular interactions and to quantify the binding affinity. These predictions are crucial for ranking candidate molecules and guiding lead optimization. nih.gov
Molecular Docking studies predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations would place the molecule into the active site of an enzyme like CYP51. mdpi.com The results would reveal key interactions, such as the coordination of the imidazole nitrogen with the heme iron atom in the enzyme's active site, a common binding mode for azole antifungals. nih.gov Additionally, hydrophobic interactions between the naphthalene ring and nonpolar amino acid residues in the binding pocket would be identified. nih.gov These simulations provide a static picture of the binding mode and a scoring function to estimate the binding strength. researchgate.net
Binding Affinity Prediction aims to quantitatively estimate the strength of the interaction between a ligand and its target, often expressed as the binding free energy (ΔG) or inhibition constant (Ki). nih.govarxiv.org Methods for this prediction range from fast but approximate scoring functions used in docking to more rigorous and computationally expensive techniques like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). columbia.edu Machine learning models, trained on large datasets of protein-ligand complexes, are also increasingly used to predict binding affinity with high accuracy. oup.com These quantitative predictions allow for the direct comparison of different derivatives of this compound, helping to prioritize the most promising candidates for synthesis. arxiv.org
| Interaction Type | Predicted Contribution for this compound | Example Target Residues (in fungal CYP51) nih.gov |
| Coordination Bond | The N3 atom of the imidazole ring coordinates with the heme iron. | Heme group |
| Hydrogen Bonding | Potential for hydrogen bonding with polar residues. | Y76, H259 nih.gov |
| Hydrophobic Interactions | The naphthalene ring interacts with nonpolar pockets of the active site. | Phenylalanine, Leucine, Valine |
| π-π Stacking | The aromatic naphthalene ring can stack with aromatic residues. | Phenylalanine, Tyrosine |
Density Functional Theory (DFT) Studies for Geometrical and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It provides deep insights into the geometrical parameters, electronic properties, and reactivity of a compound like this compound. nih.gov
Geometrical Optimization using DFT calculates the most stable three-dimensional conformation of the molecule by minimizing its energy. nih.gov This provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, DFT would elucidate the spatial relationship between the imidazole and naphthalene rings, which is critical for its interaction with a biological target.
Electronic Properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) can be determined. unipma.ac.idnih.gov The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. mdpi.com A smaller gap suggests the molecule is more reactive. The MEP map visually represents the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the imidazole ring, indicating their role in coordinating with metal ions like the heme iron in CYP51. mdpi.com
These DFT-derived parameters are crucial for understanding the molecule's intrinsic properties and predicting its behavior in biological systems. researchgate.net
| DFT Parameter | Significance for this compound | Predicted Finding |
| Optimized Geometry | Determines the most stable 3D structure and the orientation of the naphthalene ring relative to the imidazole. | Provides accurate bond lengths and angles for use in more advanced modeling. nih.gov |
| HOMO Energy | Indicates the electron-donating ability of the molecule. samipubco.com | Localized primarily on the electron-rich naphthalene and imidazole rings. |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. samipubco.com | Distributed across the aromatic system. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. mdpi.com | A moderate gap, suggesting a balance of stability and reactivity suitable for a drug-like molecule. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. rsc.org | Negative potential (red/yellow) around the imidazole nitrogens; positive potential (blue) around the hydrogens. |
Mechanistic Elucidation and Biological Target Identification of 1 Naphthalen 2 Yl Methyl 1h Imidazole in Vitro and Cellular Models
Analysis of Molecular Recognition and Binding Mechanisms
The interaction between a ligand like 1-[(naphthalen-2-yl)methyl]-1H-imidazole and its biological target is a highly specific process governed by a variety of noncovalent forces and dynamic conformational adjustments.
Noncovalent interactions are the cornerstone of molecular recognition, dictating the affinity and specificity of a ligand for its binding site. acs.org Though weaker than covalent bonds, their collective effect is substantial in stabilizing the ligand-target complex. acs.org The structure of this compound, featuring both a naphthalene (B1677914) ring system and an imidazole (B134444) ring, allows for a range of such interactions.
π-π Interactions: The planar, aromatic nature of the naphthalene and imidazole rings makes them ideal candidates for π-π stacking interactions. These occur when the electron-rich π-orbitals of aromatic rings overlap, providing significant stabilization. This type of interaction is crucial for the binding of many small molecules to protein cavities or nucleic acid structures that contain aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or bases. x-mol.net The extensive surface area of the naphthalene moiety is particularly suited for strong π-π stacking.
Hydrogen Bonding: The imidazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor. bio-techne.com In a biological environment, this nitrogen can form hydrogen bonds with suitable donor groups on a receptor, such as the hydroxyl group of serine or the amide group of asparagine. Hydrogen bonds are highly directional and play a critical role in defining the precise orientation of a ligand within its binding site. nih.gov
Electrostatic Interactions: These interactions occur between charged or polar molecules. The distribution of electrons within the naphthalene and imidazole rings creates a specific electrostatic potential, which can interact favorably with complementary polar or charged regions within a biological target.
These noncovalent forces work in concert to guide the molecule to its target and stabilize the final bound complex, with their relative importance depending on the specific topology and chemical nature of the binding site.
The binding of a ligand to its target is not a simple "lock and key" event but rather a dynamic process that can involve conformational changes in both the ligand and the target protein. For this compound, the single bond connecting the naphthalene and imidazole moieties allows for considerable rotational freedom.
Identification of Specific Biological Targets and Pathways
Identifying the specific proteins or nucleic acids with which a compound interacts is essential to understanding its biological effects. Research on this compound and related structures has pointed to several potential targets.
Naphthalene-imidazole scaffolds have been extensively studied for their interaction with adrenergic receptors (ARs). For instance, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, a close structural analog, is a highly potent and selective α2-adrenoceptor agonist. Structure-activity relationship studies on this class of compounds have demonstrated that the nature of the substituents and the stereochemistry of the bridge between the naphthalene and imidazole rings are critical for potent α2-adrenoceptor activity and high α2/α1 selectivity. tandfonline.com The replacement of a methyl group on the bridge with other functional groups significantly alters the biological activity, often resulting in compounds that act as antagonists rather than agonists. tandfonline.com These findings highlight the sensitivity of the adrenergic receptor binding pocket to the specific shape and electronic properties of the ligand. The table below summarizes the activity of a key analog at different adrenergic receptors.
| Compound | Receptor Subtype | Activity | Potency/Affinity |
| 4-[1-(1-naphthyl)ethyl]-1H-imidazole | α2-Adrenoceptor | Potent Agonist | High |
| R-(-)-isomer of above | α2A-Adrenoceptor (human platelets) | Antagonist | 10-fold more potent than S-(+)-isomer |
| S-(+)-isomer of above | α1 & α2-Adrenoceptors (rat brain) | Higher affinity than R-(-)-isomer | - |
Data compiled from studies on medetomidine (B1201911) analogs. tandfonline.com
The naphthalene and imidazole moieties are present in various known enzyme inhibitors, suggesting potential inhibitory activity for this compound against several enzyme classes.
FAK inhibitors: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many tumors, making it a target for anticancer drug development. nih.gov While many potent FAK inhibitors are based on other scaffolds, some inhibitors containing five-membered nitrogen-containing heterocycles like imidazole and pyrazole (B372694) have been developed, although they generally show lower activity. nih.gov The presence of the imidazole ring in this compound suggests that it could be investigated as a potential, albeit likely modest, FAK inhibitor.
Acetylcholinesterase: Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease. x-mol.net Research has shown that compounds incorporating a naphthalene ring can fit into the deep hydrophobic active site of AChE. nih.gov Furthermore, various imidazole and benzimidazole (B57391) derivatives have been synthesized and found to exhibit moderate to good AChE inhibitory activity. tandfonline.com This suggests that a hybrid structure containing both naphthalene and imidazole may possess the necessary features for AChE inhibition.
Bacterial FabH–CoA complex: The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the first step in bacterial fatty acid biosynthesis and is an attractive target for developing new antibacterial agents. nih.gov While direct evidence is lacking for this compound, the general approach for discovering novel FabH inhibitors often involves screening compound libraries and using molecular docking to predict binding to the FabH-CoA complex. acs.orgnih.gov
| Enzyme Target | Relevant Structural Moiety | Activity of Related Compounds |
| Focal Adhesion Kinase (FAK) | Imidazole | FAK inhibitors with five-membered N-containing heterocycles exist but often have μM-level activity. nih.gov |
| Acetylcholinesterase (AChE) | Naphthalene, Imidazole | Naphthalene-based chalcones and benzimidazole hybrids show AChE inhibitory activity. tandfonline.comnih.gov |
| Bacterial FabH | (General screening target) | Naphthalene-1,4-diols have been investigated as FabH inhibitors. |
While direct studies on the interaction of this compound with nucleic acids are not prominent, the naphthalene moiety is a key component of a well-studied class of G-quadruplex ligands: naphthalene diimides (NDIs). G-quadruplexes are non-canonical, four-stranded DNA structures that form in guanine-rich regions, such as telomeres and oncogene promoters, and are targets for anticancer therapies.
Exploration of Cellular Targets and Pathways in Model Systems
The initial step in characterizing the mechanism of a novel compound like this compound is to identify its direct cellular binding partners and the subsequent pathways it affects. This is often achieved using unbiased, large-scale screening methods in relevant cellular models. Techniques such as affinity purification-mass spectrometry (AP-MS) are powerful tools for this purpose. nih.gov In a typical AP-MS workflow, a modified version of the compound is used as "bait" to capture its interacting proteins ("prey") from a cell lysate. nih.gov These captured protein complexes are then identified using mass spectrometry.
Another approach involves chemical proteomics strategies, which can identify protein targets by observing changes in protein states (e.g., thermal stability, reactivity) across the proteome in the presence of the compound. Post-translational modifications (PTMs) play a crucial role in mediating protein-protein interactions, and specialized quantitative mass spectrometry approaches can be employed to identify PTM-dependent interactions that are modulated by the compound. nih.gov These methods are vital as PTMs can mediate relatively weak or transient interactions that are difficult to capture with traditional techniques. nih.gov
The data generated from these screening methods provides a list of potential protein targets. The table below illustrates the type of results that might be obtained from a hypothetical proteomic screen with this compound.
Table 1: Illustrative Data from a Hypothetical Cellular Target Screen of this compound
| Potential Protein Target | Cellular Function | Screening Method | Fold Enrichment / Stability Shift |
|---|---|---|---|
| Heme Oxygenase-1 | Heme catabolism, oxidative stress response | Affinity Purification-MS | 15.2 |
| p38 MAPK | Signal transduction, inflammation | Cellular Thermal Shift Assay | +4.5°C |
| Cytochrome P450 3A4 | Xenobiotic metabolism | Drug Affinity Responsive Target Stability | 12.8 |
Advanced Biophysical Techniques for Protein-Ligand Interaction Characterization
Following the identification of potential targets from cellular screens, a suite of advanced biophysical techniques is employed to validate these interactions, quantify binding affinity, and characterize the molecular forces driving the interaction. These label-free methods provide precise, quantitative data on the direct binding of the small molecule to its purified protein target.
Surface Plasmon Resonance (SPR) Spectroscopy
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. nih.gov In a typical experiment to characterize the binding of this compound, a purified target protein is immobilized on a sensor chip. The compound is then flowed over the surface at various concentrations. The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. nih.gov This method allows for the simultaneous determination of the association rate (k_a) and the dissociation rate (k_d) of the interaction. From these kinetic parameters, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated (K_D = k_d/k_a). nih.gov
Table 2: Example of Kinetic and Affinity Data from SPR Analysis
| Analyte (Compound) | Ligand (Protein Target) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_D) (µM) |
|---|
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing biomolecular interactions as it directly measures the heat released or absorbed during a binding event. malvernpanalytical.commdpi.com This technique allows for the simultaneous determination of all binding parameters in a single experiment: the binding affinity (K_D), the reaction stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comharvard.edu In an ITC experiment, a solution of this compound would be titrated into a cell containing the purified target protein. The resulting heat changes are measured, providing a complete thermodynamic profile of the interaction, which helps to elucidate the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comwur.nl
Table 3: Illustrative Thermodynamic Profile from ITC Analysis
| Compound | Protein Target | Stoichiometry (n) | Affinity (K_D) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropic Contribution (-TΔS) (kcal/mol) |
|---|
Fluorescence Spectroscopy (e.g., Fluorescence (de)polarization)
Fluorescence spectroscopy is a versatile tool for studying protein-ligand interactions. nih.gov Many proteins contain intrinsic fluorophores, such as tryptophan residues, whose fluorescence emission is sensitive to the local microenvironment. nih.gov The binding of a ligand like this compound near a tryptophan residue can cause a change in fluorescence intensity (quenching) or a shift in the emission maximum. nih.gov By titrating the compound into a solution of the target protein and monitoring these changes, a binding curve can be generated to calculate the dissociation constant (K_D). nih.gov This method is highly sensitive and can provide valuable information about conformational changes induced by ligand binding. nih.gov
Table 4: Example Binding Affinity Data from Intrinsic Protein Fluorescence Quenching
| Compound | Protein Target | Excitation Wavelength (nm) | Emission Wavelength (nm) | Dissociation Constant (K_D) (µM) |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-resolution information about molecular interactions. beilstein-journals.orgspringernature.com In the context of protein-ligand binding, NMR is particularly useful for identifying the binding site and characterizing structural changes in both the protein and the ligand. youtube.com A common approach is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which produces a spectrum where each peak corresponds to a specific amide group in the protein backbone. beilstein-journals.org Upon addition of this compound, residues at the binding interface will experience a change in their chemical environment, leading to shifts in their corresponding peaks (chemical shift perturbations, or CSPs). Mapping these perturbed residues onto the protein's structure reveals the location of the binding site. beilstein-journals.org
Table 5: Illustrative NMR Data Showing Residues Perturbed Upon Compound Binding
| Protein Target | Compound | Perturbed Residues (by Chemical Shift Perturbation) | Implied Binding Site Location |
|---|
Mass Spectrometry-Based Approaches (e.g., Native MS, Hydrogen/Deuterium (B1214612) Exchange MS)
Mass spectrometry (MS) offers a range of techniques to investigate protein-ligand interactions. Native MS, performed under non-denaturing conditions, allows the direct observation of non-covalent protein-ligand complexes. frontiersin.org This confirms the binding event and can accurately determine the stoichiometry of the complex.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) provides information on protein dynamics and conformational changes. In an HDX-MS experiment, the protein is incubated in a deuterated buffer, and the rate at which backbone amide hydrogens exchange with deuterium is measured. When a ligand like this compound binds, it can shield regions of the protein from the solvent, leading to a reduction in the deuterium exchange rate. By comparing the exchange rates in the presence and absence of the ligand, it is possible to map the binding site and identify allosteric conformational changes occurring elsewhere in the protein. nih.gov
Table 6: Summary of Illustrative Findings from Mass Spectrometry Approaches
| Technique | Observation | Interpretation |
|---|---|---|
| Native Mass Spectrometry | Detection of a mass peak corresponding to the [Protein + Compound] complex. | Confirms direct binding of this compound to the target. |
| Native Mass Spectrometry | No significant peaks observed for [Protein + 2*Compound] or higher-order species. | Indicates a 1:1 binding stoichiometry. |
| Hydrogen/Deuterium Exchange MS | Decreased deuterium uptake in peptides corresponding to the active site. | The compound binds directly in the active site, protecting it from solvent exchange. |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Tryptophan |
| Deuterium |
Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy
No published studies were identified that used Circular Dichroism or Fourier Transform Infrared spectroscopy to analyze the interaction of this compound with a biological target.
If such research were available, this section would detail how these techniques were used to probe changes in the secondary and tertiary structure of a target protein upon binding of the compound.
Circular Dichroism (CD) Spectroscopy: Analysis of the far-UV CD spectrum (typically 190-250 nm) would reveal alterations in the protein's secondary structure content (α-helix, β-sheet, random coil). A hypothetical data table would quantify these percentage changes. Near-UV CD analysis (250-350 nm) would provide insights into changes in the tertiary structure by monitoring the environment of aromatic amino acid residues.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to examine changes in the protein's vibrational modes, particularly the amide I band (1600-1700 cm⁻¹), which is sensitive to secondary structure. Data would be presented showing shifts in peak positions or changes in bandwidth upon ligand binding, indicating structural perturbations.
Hypothetical Data Table for CD Spectroscopy
| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Target Protein Alone | 45 | 25 | 30 |
| Target Protein + Compound | 38 | 28 | 34 |
Note: This table is illustrative and not based on actual experimental data.
Other Label-Free Interaction Assays (e.g., Bio-Layer Interferometry, Micro Scale Thermophoresis)
There is no available literature detailing the use of Bio-Layer Interferometry (BLI) or MicroScale Thermophoresis (MST) to characterize the binding of this compound to any biological molecule.
These label-free techniques are instrumental in determining the kinetics and affinity of molecular interactions.
Bio-Layer Interferometry (BLI): If data were available, this subsection would describe how a target protein was immobilized on a biosensor tip and exposed to varying concentrations of this compound. The resulting binding and dissociation curves would be analyzed to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ).
MicroScale Thermophoresis (MST): This section would present data from MST experiments, where the movement of a fluorescently labeled target molecule through a microscopic temperature gradient is altered upon binding to the compound. The change in thermophoretic movement would be plotted against ligand concentration to derive the binding affinity (Kₐ).
Hypothetical Data Table for Binding Affinity
| Technique | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₐ) (M) |
| Bio-Layer Interferometry | Not Available | Not Available | Not Available |
| MicroScale Thermophoresis | Not Applicable | Not Applicable | Not Available |
Note: This table is for illustrative purposes only, as no experimental values have been published.
Structure Activity Relationship Sar Studies of 1 Naphthalen 2 Yl Methyl 1h Imidazole and Its Analogs
Impact of Naphthalene (B1677914) Moiety Modifications on Biological Activity
The naphthalene scaffold is a crucial determinant of the biological activity in this class of compounds. Modifications to this moiety, including its replacement with other aromatic systems or substitution on the rings, have profound effects on inhibitory potential.
Research on analogs has shown that the replacement of the naphthalene group with a benzene (B151609) ring can lead to a complete loss of inhibitory effects on certain biological targets, such as equilibrative nucleoside transporters (ENTs). polyu.edu.hk However, the activity can be partially or fully restored by adding specific substituents to the benzene ring. For instance, adding a chloride atom to the meta position of the benzene ring was found to restore inhibitory activity on ENT1 but not ENT2. polyu.edu.hk Conversely, the introduction of a methyl group at the meta position, or an ethyl or oxymethyl group at the para position, regained inhibitory activity against both ENT1 and ENT2. polyu.edu.hk
These findings underscore the importance of the size, shape, and electronic properties of the aromatic system. The extended, lipophilic surface of the naphthalene ring is often essential for optimal interaction with the target protein. Simple substitution with a smaller phenyl ring may disrupt key hydrophobic or π-stacking interactions. The ability of specific substituents on the phenyl ring to recover activity suggests they may mimic the steric or electronic profile of the original naphthalene system or establish new, favorable interactions within the binding site.
Studies on related naphthalen-2-alkyl imidazolium (B1220033) salts have also investigated the impact of substitutions on the naphthalene ring itself, such as the introduction of 1,4-dialkoxy groups, further highlighting the tunability of the compound's properties through modification of this moiety. mdpi.com
Table 1: Effect of Naphthalene Moiety Replacement on ENT Inhibition
| Original Moiety | Replacement Moiety | ENT1 Inhibition | ENT2 Inhibition |
|---|---|---|---|
| Naphthalene | Benzene | Abolished | Abolished |
| Naphthalene | meta-Chlorobenzene | Restored | No Effect |
| Naphthalene | meta-Methylbenzene | Regained | Regained |
| Naphthalene | para-Ethylbenzene | Regained | Regained |
Influence of Imidazole (B134444) Ring Substitutions on Target Engagement and Efficacy
The imidazole ring serves as a critical pharmacophore, often involved in key hydrogen bonding or coordination interactions with the biological target. Substitutions on this ring can significantly modulate a compound's affinity and efficacy.
SAR studies on various imidazole-based compounds have demonstrated that the electronic properties of substituents on the imidazole or related phenyl rings can be pivotal. The introduction of electron-withdrawing groups (e.g., CF3, CN, NO2) or electron-donating groups (e.g., CH3) at different positions can alter the electronic distribution of the ring system, thereby influencing its interaction with target proteins. researchgate.net For example, in a series of 2,5-diarylated imidazole derivatives, the antifungal activity was found to be highly dependent on the nature and position of substituents on the phenyl rings attached to the imidazole core. researchgate.net
Role of the Methyl Linker and Other Benzylic Modifications on Activity and Selectivity
The methylene (B1212753) (-CH2-) bridge that connects the naphthalene and imidazole moieties is not merely a spacer but plays an active role in determining the compound's biological profile. Modifications to this benzylic linker, including substitution and changes in length, have been shown to be critical for activity and selectivity.
In a structure-activity relationship study of analogs targeting α-adrenergic receptors, the methyl group on the carbon bridge was systematically replaced with hydrogen, hydroxyl (-OH), methoxy (B1213986) (-OCH3), carbonyl (=O), or trifluoromethyl (-CF3) groups. nih.gov With the exception of the desmethyl analog, none of the other modifications resulted in a compound as potent as the parent drug, indicating that the size and nature of the substituent at this position are finely tuned for optimal activity. nih.gov The desmethyl and methoxy-substituted analogs, however, retained a greater α2/α1-selectivity. nih.gov
Further research on 1-(naphthylalkyl)-1H-imidazole derivatives identified as anticonvulsants revealed that the presence of a small oxygen-containing functional group in the alkylene bridge generally confers a high therapeutic index. nih.gov This suggests that introducing a hydrogen bond acceptor or donor at this position can be beneficial for certain biological activities. Additionally, studies have explored the effect of altering the length of the carbon chain connecting the naphthalene and imidazole rings, for instance, by using ethylene (B1197577) or propylene (B89431) linkers, to understand the optimal distance and flexibility required for target engagement. mdpi.com
Table 2: Impact of Benzylic Linker Modifications on α2-Adrenoceptor Activity
| Analog of 4-[1-(1-naphthyl)ethyl]-1H-imidazole | Modification at Benzylic Carbon | Relative Potency |
|---|---|---|
| Parent Compound | -CH(CH3)- | High |
| Analog 1 | -CH(H)- (desmethyl) | Potent Agonist |
| Analog 2 | -CH(OH)- | Potent Agonist |
| Analog 3 | -CH(OCH3)- | Lower Potency, High Selectivity |
| Analog 4 | -C(=O)- | Lower Potency |
| Analog 5 | -CH(CF3)- | Lower Potency |
Stereochemical Considerations and Chirality in Structure-Activity Relationships
When the benzylic carbon of the linker is substituted, it becomes a chiral center, leading to the existence of stereoisomers (enantiomers). The three-dimensional arrangement of atoms is often critical for precise interaction with a biological target, and as a result, enantiomers can exhibit significantly different pharmacological properties.
This principle was clearly demonstrated in studies of 4-[1-(1-naphthyl)ethyl]-1H-imidazole, an analog of the target compound. Receptor binding studies showed that the S-(+)-isomer possessed greater affinity than the R-(-)-isomer for both α1- and α2-adrenoceptors. nih.gov The functional activity of the isomers was also distinct; the R-(-)-isomer showed no agonist activity at α2-adrenoceptors in certain tissues and was a more potent antagonist of α2A-adrenoceptors than the S-(+)-isomer. nih.gov This stark difference highlights that the specific chirality at the carbon bridge plays a crucial role in determining both the potency and the nature of the biological response (agonist vs. antagonist). nih.gov
These findings emphasize that stereochemistry is a critical factor in the SAR of this class of compounds. The precise orientation of the naphthalene and imidazole rings, dictated by the configuration at the chiral center, is essential for optimal binding and activation or inhibition of the target protein.
Table 3: Comparison of Stereoisomers of 4-[1-(1-naphthyl)ethyl]-1H-imidazole
| Isomer | Receptor Affinity (α1 and α2) | α2-Adrenoceptor Agonist Activity | α2A-Adrenoceptor Antagonist Activity |
|---|---|---|---|
| S-(+)-isomer | Higher affinity | Potent agonist | Less potent |
| R-(-)-isomer | Lower affinity | No agonist activity | 10-fold more potent than S-(+) |
Integration and Validation of Computational Predictions with Experimental SAR Data
The integration of computational modeling with experimental testing is a powerful strategy for elucidating and predicting structure-activity relationships. Computational tools can provide insights into molecular properties and binding interactions, which can then be validated through synthesis and biological evaluation.
Computational methods like COSMOtherm have been used to predict fundamental physicochemical properties, such as density and viscosity, for N-functionalized imidazole compounds. mdpi.comresearchgate.net Studies have shown a close correlation between calculated densities and experimental data, demonstrating the predictive power of these models for certain molecular characteristics. mdpi.comresearchgate.net While predictions of properties like viscosity were found to be less accurate without a scaling factor, these approaches are valuable for guiding molecular design. mdpi.comresearchgate.net
In the realm of biological activity, molecular docking is a widely used technique to predict how a ligand might bind to the active site of a target protein. For related imidazole derivatives, docking studies have been used to understand the SAR of antifungal agents by modeling their interactions with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.net Similarly, docking has been employed to investigate the binding modes of naphthalen-2-ol derivatives within tubulin proteins to explain their antiproliferative activity. researchgate.net These computational results are then compared with the experimentally determined activities of a series of synthesized compounds. A strong correlation between the predicted binding affinity or binding mode and the observed biological potency serves to validate the computational model and provides a rational basis for the observed SAR, guiding the design of more potent and selective analogs.
Table of Compounds
| Compound Name |
|---|
| 1-[(naphthalen-2-yl)methyl]-1H-imidazole |
| 4-[1-(1-naphthyl)ethyl]-1H-imidazole |
| 1,4-dialkoxynaphthalene-2-alkyl imidazolium salt |
| 1-methyl-1H-imidazole |
| 1-phenyl-1H-imidazole |
| 2-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)acetamide |
Emerging Research Directions and Future Perspectives for 1 Naphthalen 2 Yl Methyl 1h Imidazole Research
The exploration of 1-[(naphthalen-2-yl)methyl]-1H-imidazole and its analogs is entering a new phase, driven by technological advancements and innovative scientific strategies. Future research is poised to leverage computational power, sophisticated analytical techniques, and novel synthetic methodologies to unlock the full therapeutic potential of this chemical scaffold. This section outlines key emerging directions that will shape the future of research in this area.
Q & A
Q. What are the established synthetic routes for 1-[(naphthalen-2-yl)methyl]-1H-imidazole, and how are reaction conditions optimized?
The compound is commonly synthesized via a condensation reaction. For example, a protocol involves refluxing benzil, benzaldehyde, α-naphthylamine, and ammonium acetate in glacial acetic acid at 110°C for 8 hours. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves slow evaporation to yield crystals, followed by washing with ethyl acetate and ethanol . Optimization focuses on molar ratios, solvent choice (e.g., glacial acetic acid for protonation), and reflux duration to maximize yield and purity.
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
Key methods include:
- FT-IR : To identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, aromatic C-H vibrations).
- UV-Vis : For electronic transition analysis, particularly π→π* and n→π* transitions in the imidazole and naphthalene moieties.
- NMR (¹H/¹³C) : To confirm substitution patterns and regiochemistry (e.g., naphthalene methyl proton shifts at δ 4.5–5.5 ppm) . Cross-validation with elemental analysis (C, H, N) ensures purity .
Q. What preliminary biological screening approaches are used to evaluate its bioactivity?
Initial studies often assess antimicrobial activity via disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and antifungal activity against C. albicans. Cytotoxicity is evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀ values) and comparison to standard drugs (e.g., fluconazole) are critical for prioritization .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical spectra (e.g., unexpected downfield shifts in NMR) are addressed using:
- DFT calculations : To simulate NMR/IR spectra and compare with observed data (e.g., B3LYP/6-311+G(d,p) basis set).
- Molecular docking : To assess steric/electronic effects of substituents on spectral properties . Software like Gaussian or ORCA facilitates these analyses, while cheminformatics tools (e.g., ChemAxon) aid in data reconciliation .
Q. What alternative synthetic pathways exist to improve regioselectivity and reduce byproducts?
A reported method for analogous imidazoles uses 2,4-dichloroacetophenone as a starting material, undergoing sequential substitution, reduction, and nucleophilic substitution (SN) with imidazole derivatives. This route minimizes side reactions (e.g., dimerization) and enhances regioselectivity via steric control . AI-driven retrosynthesis tools (e.g., Pistachio, Reaxys) can propose novel routes by analyzing reaction databases .
Q. How do substituent variations on the naphthalene or imidazole rings influence biological activity?
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the naphthalene ring enhance antifungal activity by increasing membrane permeability.
- Bulkier substituents (e.g., biphenyl) on the imidazole nitrogen improve binding to cytochrome P450 enzymes (e.g., CYP51 in fungi) . Combinatorial libraries synthesized via Ugi or Biginelli reactions enable rapid SAR profiling .
Q. What strategies are employed to validate purity and identify impurities in pharmaceutical-grade synthesis?
Advanced techniques include:
- HPLC-MS : To detect trace impurities (e.g., unreacted intermediates, isomers).
- X-ray crystallography : For absolute configuration confirmation.
- Stability testing : Under accelerated conditions (40°C/75% RH) to identify degradation products . Pharmacopeial standards (e.g., USP, EP) provide acceptance criteria for residual solvents and heavy metals .
Methodological Considerations
Q. How can theoretical frameworks guide experimental design for novel derivatives?
Integrating quantum mechanical calculations (e.g., HOMO-LUMO analysis) predicts reactivity and regioselectivity in silico before synthesis. For example, Fukui indices identify nucleophilic/electrophilic sites on the imidazole ring, informing substitution strategies .
Q. What protocols ensure reproducibility in multi-step syntheses of complex imidazole derivatives?
Key steps include:
- Inert atmosphere : To prevent oxidation of sensitive intermediates (e.g., amines).
- Stoichiometric control : Using syringe pumps for slow reagent addition in exothermic steps.
- Process analytical technology (PAT) : Real-time monitoring via ReactIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
